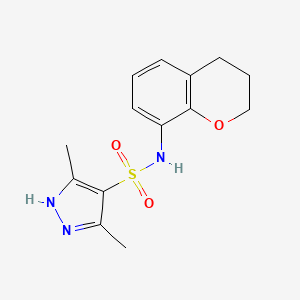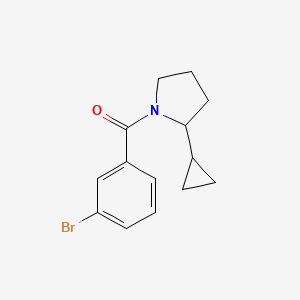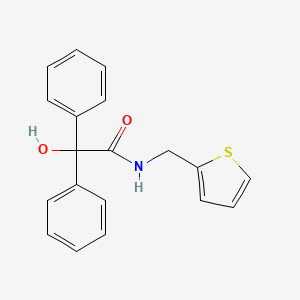
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a signaling cascade that results in various physiological effects. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and are involved in inflammation and immune function.
Biochemical and Physiological Effects
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase appetite, reduce pain sensation, and induce relaxation and euphoria. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has a well-defined mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to its use. 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is highly lipophilic and can accumulate in fatty tissues, which can complicate its pharmacokinetics. It is also a Schedule I controlled substance in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacokinetics and reduced toxicity. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for more research on the therapeutic potential of synthetic cannabinoids for various medical conditions.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide involves the reaction of the indole-3-carboxylic acid with 4-methylpentan-2-one to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the reaction with tetrahydro-2H-pyran-4-ylmethylamine and 1-chloro-3-methylbutane to form the final product.
Applications De Recherche Scientifique
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is widely used in scientific research to study the endocannabinoid system and its effects on the body. It is used to investigate the role of the cannabinoid receptors in various physiological processes, including pain sensation, appetite regulation, and immune function. 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide is also used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
1-methyl-N-(oxan-4-ylmethyl)indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18-13-5-3-2-4-12(13)14(17-18)15(19)16-10-11-6-8-20-9-7-11/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDTVNCZIOQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-[(oxan-4-YL)methyl]-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)
